molecular formula C9H16NO+ B076610 5-Methylfurmethide CAS No. 14172-53-3

5-Methylfurmethide

Cat. No.: B076610
CAS No.: 14172-53-3
M. Wt: 154.23 g/mol
InChI Key: KOWVJDFMEZKDDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylfurmethide involves the reaction of 5-methylfurfural with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The product is then purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

5-Methylfurmethide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-methylfurfural.

    Reduction: It can be reduced to form 5-methylfurfuryl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halides like methyl iodide or ethyl bromide are used in the presence of a base.

Major Products

    Oxidation: 5-Methylfurfural

    Reduction: 5-Methylfurfuryl alcohol

    Substitution: Various alkylated derivatives depending on the halide used.

Scientific Research Applications

5-Methylfurmethide is widely used in scientific research due to its potent muscarinic agonist properties . Its applications include:

    Pharmacological Studies: Used to study the interactions with muscarinic acetylcholine receptors.

    Neuroscience Research: Helps in understanding the role of muscarinic receptors in the nervous system.

    Drug Development: Serves as a reference compound in the development of new muscarinic receptor agonists.

    Biological Studies: Used in experiments to investigate cellular responses to muscarinic receptor activation.

Mechanism of Action

5-Methylfurmethide exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors . Upon binding, it activates the receptor, leading to a cascade of intracellular events. This activation can result in various physiological responses, including changes in heart rate, smooth muscle contraction, and glandular secretion. The primary molecular targets are the muscarinic receptors, and the pathways involved include the phosphoinositide pathway and the cyclic adenosine monophosphate (cAMP) pathway.

Comparison with Similar Compounds

Similar Compounds

    Acetylcholine: The natural ligand for muscarinic receptors.

    Pilocarpine: Another muscarinic agonist used in medical treatments.

    Bethanechol: A synthetic muscarinic agonist used to treat urinary retention.

Uniqueness

5-Methylfurmethide is unique due to its high potency and selectivity for muscarinic receptors . Unlike acetylcholine, which is rapidly degraded by acetylcholinesterase, this compound has a longer duration of action. Compared to pilocarpine and bethanechol, it offers a more targeted approach in research settings due to its specific receptor interactions.

Properties

IUPAC Name

trimethyl-[(5-methylfuran-2-yl)methyl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16NO/c1-8-5-6-9(11-8)7-10(2,3)4/h5-6H,7H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWVJDFMEZKDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1197-60-0 (iodide)
Record name 5-Methylfurtrethonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80931181
Record name N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14172-53-3, 1197-60-0
Record name 5-Methylfurtrethonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylfurmethide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYLFURTRETHONIUM
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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